molecular formula C16H22N2O5 B14167448 4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid CAS No. 797768-12-8

4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid

Cat. No.: B14167448
CAS No.: 797768-12-8
M. Wt: 322.36 g/mol
InChI Key: HZOCSGWLFWLGBX-UHFFFAOYSA-N
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Description

4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid is a complex organic compound with a unique structure that includes a hydrazinyl group, a butanoic acid moiety, and a propanoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-propan-2-yloxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with butanoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
  • 4-Oxo-4-(2-thienyl)butyric acid

Uniqueness

4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid is unique due to its specific structural features, including the hydrazinyl group and the propan-2-yloxyphenyl moiety

Properties

CAS No.

797768-12-8

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

4-oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid

InChI

InChI=1S/C16H22N2O5/c1-11(2)23-13-6-3-12(4-7-13)5-8-14(19)17-18-15(20)9-10-16(21)22/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)

InChI Key

HZOCSGWLFWLGBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)NNC(=O)CCC(=O)O

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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